4-({[(1,3,3-trimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}methyl)cyclohexanecarboxylic acid
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Overview
Description
4-({[(1,3,3-trimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}methyl)cyclohexanecarboxylic acid is a complex organic compound featuring an indole moiety, a sulfonamide group, and a cyclohexane carboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(1,3,3-trimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}methyl)cyclohexanecarboxylic acid typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the indole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Attachment to Cyclohexanecarboxylic Acid: The final step involves coupling the sulfonamide-indole intermediate with cyclohexanecarboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be essential for scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Oxindole derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The indole moiety is known for its biological activity, making this compound a candidate for drug development.
Medicine
Medicinally, this compound and its derivatives are investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties. The sulfonamide group is particularly noted for its role in drug design.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of 4-({[(1,3,3-trimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}methyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The indole moiety can interact with enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological molecules, enhancing binding affinity. The cyclohexanecarboxylic acid portion may contribute to the compound’s overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure but different functional groups.
Sulfanilamide: A simpler sulfonamide compound used as an antibiotic.
Cyclohexanecarboxylic acid: A basic carboxylic acid without the indole or sulfonamide groups.
Uniqueness
4-({[(1,3,3-trimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}methyl)cyclohexanecarboxylic acid is unique due to its combination of an indole moiety, a sulfonamide group, and a cyclohexanecarboxylic acid. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-[[(1,3,3-trimethyl-2-oxoindol-5-yl)sulfonylamino]methyl]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O5S/c1-19(2)15-10-14(8-9-16(15)21(3)18(19)24)27(25,26)20-11-12-4-6-13(7-5-12)17(22)23/h8-10,12-13,20H,4-7,11H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLUHDFUMFBAAAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)NCC3CCC(CC3)C(=O)O)N(C1=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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